molecular formula C19H30N2 B4906439 1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine

1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine

Cat. No.: B4906439
M. Wt: 286.5 g/mol
InChI Key: DDTFZLQLMMIXHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with protein kinases, which play a crucial role in cell signaling and regulation. The compound may exert its effects by modulating the activity of these kinases, leading to changes in cellular processes such as proliferation, survival, and apoptosis .

Comparison with Similar Compounds

1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-(3-methylcyclohexyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-16-6-5-9-19(14-16)20-18-10-12-21(13-11-18)15-17-7-3-2-4-8-17/h2-4,7-8,16,18-20H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTFZLQLMMIXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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